2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Preparation Methods
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4,7-dimethyl-1,3-benzothiazole in the presence of a catalyst such as glacial acetic acid in methanol . The reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the desired compound.
Chemical Reactions Analysis
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, with reagents such as halogens or alkylating agents.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar compounds to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole include other pyrazole and benzothiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Exhibits antimicrobial and anti-inflammatory activities.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Known for its antioxidant and anti-inflammatory properties.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular potential.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4,7-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-8-5-6-9(2)13-12(8)15-14(18-13)17-11(4)7-10(3)16-17/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGPVTYBZAJYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.